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Introduction

6-Fluorobenzo[c]oxaborol-1(3H)-ol, also known as tavaborole (trade name Kerydin®), is a
novel oxaborole antifungal agent.[1][2] It is specifically indicated for the topical treatment of
onychomycosis, a fungal infection of the toenails, caused by Trichophyton rubrum or
Trichophyton mentagrophytes.[1][3] This document provides a comprehensive technical
overview of its chemical properties, mechanism of action, and key experimental protocols for its

evaluation.

Chemical and Physical Properties

6-Fluorobenzo[c]oxaborol-1(3H)-ol is a white to off-white powder.[1] Its chemical structure
features a benzoxaborole ring system with a fluorine atom at the 6-position. This unique boron-
containing heterocycle is crucial for its biological activity.

Table 1: Physicochemical Properties of 6-Fluorobenzo[c]oxaborol-1(3H)-ol
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Property Value Reference(s)
Molecular Formula C7HeBFO2 [1]
Molecular Weight 151.93 g/mol [1]
CAS Number 174671-89-7 [4]
Melting Point 132 °C [3]

Slightly soluble in water; Freely
- soluble in ethanol and
Solubility . _ [1][5]
propylene glycol; Soluble in

DMSO (30 mg/mL)

Appearance White to off-white powder [1]

Note: An experimentally determined pKa value for 6-Fluorobenzo[c]oxaborol-1(3H)-ol is not
readily available in the reviewed literature.

Mechanism of Action

Tavaborole exerts its antifungal activity by inhibiting fungal protein synthesis.[3][6] Specifically,
it targets and inhibits leucyl-tRNA synthetase (LeuRS), an essential enzyme for the translation
process.[6] The boron atom in the oxaborole ring forms a stable adduct with the ribose of the
terminal adenosine of tRNALeu in the editing site of the LeuRS enzyme. This trapping of the
tRNALeu molecule prevents the catalytic cycle of aminoacylation from proceeding, thereby
halting protein synthesis and leading to fungal cell death.[3]
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Mechanism of action of 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Pharmacokinetics

Pharmacokinetic studies in humans have been conducted following topical application.

Table 2: Pharmacokinetic Parameters of 6-Fluorobenzo[c]oxaborol-1(3H)-ol (5% topical

solution)

Single Dose (Mean  14-Day Dosing

Parameter Reference(s)
+ SD) (Mean * SD)

Cmax (ng/mL) 3.54+2.26 5.17 £ 3.47 [1]

AUC (ng-hr/mL) 44.4 + 25,5 (AUClast)  75.8 £ 44.5 (AUCY) [1]

Tmax (hours) Not Reported 8.03 (Median) [2]

Half-life (hours) 28.5 Not Reported [7]
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Experimental Protocols
Synthesis of 6-Fluorobenzo[c]Joxaborol-1(3H)-ol

A common synthetic route to tavaborole involves a multi-step process starting from 2-bromo-5-
fluorotoluene. The following is a generalized protocol based on published literature and
patents.[8][9][10]

Bromination: 2-bromo-5-fluorotoluene is subjected to radical bromination to yield 1-bromo-2-
(bromomethyl)-4-fluorobenzene.

e Hydrolysis: The resulting benzylic bromide is hydrolyzed to form (2-bromo-5-
fluorophenyl)methanol.

» Protection: The hydroxyl group is protected, for instance, as a tetrahydropyranyl (THP) ether.

e Lithiation and Borylation: The aryl bromide is treated with an organolithium reagent (e.g., n-
butyllithium) at low temperature, followed by reaction with a trialkyl borate (e.g., triisopropyl
borate).

o Deprotection and Cyclization: Acidic workup removes the protecting group and facilitates the
cyclization to form 6-Fluorobenzo[c]oxaborol-1(3H)-ol.

Note: The use of pyrophoric reagents like n-butyllithium requires strict anhydrous conditions
and appropriate safety precautions. Alternative, industrially scalable processes have also been
developed to avoid such reagents.[7][9]

Characterization

The structure and purity of 6-Fluorobenzo[c]oxaborol-1(3H)-ol are typically confirmed using
standard analytical techniques:

» Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR are used to elucidate
the chemical structure. While specific chemical shift data is not provided here, it can be
found in the referenced literature.[11][12]

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present
in the molecule.[11]
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e Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the
molecular weight and elemental composition.[11]

» Ultraviolet-Visible (UV-Vis) Spectroscopy: Tavaborole in methanol exhibits absorption
maxima at 265 nm and 272 nm.

In Vitro Antifungal Susceptibility Testing (Broth
Microdilution)

The minimum inhibitory concentration (MIC) of 6-Fluorobenzo|[c]Joxaborol-1(3H)-ol against
fungal isolates is determined using the broth microdilution method as standardized by the
Clinical and Laboratory Standards Institute (CLSI) document M38-A2.

e Preparation of Fungal Inoculum:

o Fungal isolates are cultured on an appropriate agar medium (e.g., potato dextrose agar) to
induce sporulation.

o Conidia are harvested and suspended in sterile saline with a wetting agent (e.g., Tween
80).

o The suspension is adjusted spectrophotometrically to a standardized concentration.
e Preparation of Drug Dilutions:

o A stock solution of 6-Fluorobenzo[c]oxaborol-1(3H)-ol is prepared in a suitable solvent
(e.g., DMSO).

o Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.
 Inoculation and Incubation:
o Each well is inoculated with the standardized fungal suspension.

o The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified duration
(typically 48-96 hours).

o MIC Determination:
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o The MIC is determined as the lowest concentration of the drug that causes a significant
inhibition of fungal growth compared to the drug-free control well.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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